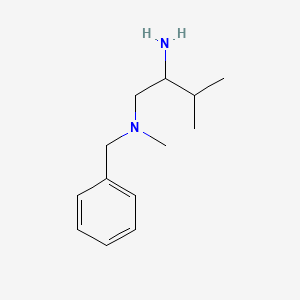

(2-Amino-3-methylbutyl)(benzyl)methylamine

Description

BenchChem offers high-quality (2-Amino-3-methylbutyl)(benzyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-3-methylbutyl)(benzyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N-benzyl-1-N,3-dimethylbutane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-11(2)13(14)10-15(3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGBJSXFCBIQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN(C)CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Dossier: Stereochemistry and Synthetic Utility of (2-Amino-3-methylbutyl)(benzyl)methylamine

[1]

Executive Summary

The compound (2-Amino-3-methylbutyl)(benzyl)methylamine (CAS 1020941-53-0) represents a specialized class of chiral 1,2-diamines derived from the amino acid L-Valine.[1] These vicinal diamines are "privileged structures" in organic synthesis and drug discovery, serving as potent chiral ligands for asymmetric catalysis and as pharmacophores in neuroactive compounds.

This guide provides a rigorous technical analysis of this molecule, focusing on its stereochemical preservation during synthesis, its behavior as a bidentate ligand, and a validated protocol for its production. By leveraging the natural chirality of the isopropyl side chain, researchers can utilize this scaffold to induce high enantioselectivity in downstream applications.

Stereochemical Analysis & Chiral Architecture

Structural Deconstruction

The molecule consists of a chiral ethylenediamine backbone substituted to create distinct steric environments:

-

The Chiral Center (C2): Derived from the

-carbon of L-Valine. In the natural (S)-configuration, the bulky isopropyl group projects spatially to shield one face of the molecule. -

The Primary Amine (N2): Provides a "hard" donation site for metal coordination or hydrogen bonding.

-

The Tertiary Amine (N1): The

-benzyl-

The "Steric Wall" Effect

The utility of this molecule relies on the interplay between the C2-isopropyl group and the N1-benzyl group.[1] In a chelated state (e.g., bound to Lithium or Zinc), the isopropyl group forces the benzyl moiety into a fixed conformation. This creates a "chiral pocket" that permits substrate approach from only one stereochemical trajectory.

Stereochemical Designation:

Validated Synthetic Protocol

To ensure high enantiomeric excess (ee) and chemical purity, a "Protect-Couple-Deprotect-Reduce" strategy is recommended.[1] Direct reduction of protected amino acids often leads to racemization or over-reduction (methylation) of the carbamate.

Retrosynthetic Logic

The most robust pathway involves the formation of the amide bond before reduction of the carbonyl to the methylene group.

Detailed Methodology

Step 1: Amide Coupling (The Stereodetermining Step)

-

Reagents: N-Boc-L-Valine (1.0 eq), N-benzylmethylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (Solvent).

-

Protocol:

-

Dissolve N-Boc-L-Valine in DCM at 0°C.

-

Add EDC·HCl and HOBt. Stir for 30 mins to activate the acid.

-

Add N-benzylmethylamine and DIPEA dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Critical Check: Wash with 1N HCl and Sat. NaHCO3. The acidic wash removes unreacted amine; basic wash removes unreacted acid.

-

-

Why this works: EDC/HOBt coupling suppresses oxazolone formation, which is the primary mechanism of racemization in amino acid coupling.

Step 2: Boc-Deprotection[1]

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Stir the intermediate amide in 4M HCl/Dioxane for 2 hours. Evaporate to dryness to obtain the hydrochloride salt.

-

Causality: We remove the Boc group before reduction because Lithium Aluminum Hydride (LAH) can reduce Boc carbamates to

-methyl groups, yielding the unwanted secondary amine at the C2 position.

Step 3: Global Reduction

-

Reagents: LiAlH4 (LAH) (3.0 eq), dry THF.

-

Protocol:

-

Suspend the amide salt in dry THF under Argon.

-

Cool to 0°C. Carefully add LAH pellets/solution (Exothermic!).

-

Reflux for 16 hours. The amide carbonyl is reduced to a methylene group.

-

Quenching (Fieser Method): Cool to 0°C. Add water (

mL), then 15% NaOH ( -

Filter the granular white precipitate.

-

-

Self-Validating Endpoint: The disappearance of the amide carbonyl peak (~1640 cm⁻¹) in IR spectroscopy confirms reaction completion.

Physicochemical Profile & Characterization

The resulting diamine exhibits distinct spectroscopic signatures due to its lack of symmetry.

| Property | Value / Description | Note |

| Molecular Formula | MW: 206.33 g/mol | |

| Physical State | Colorless to pale yellow oil | Hygroscopic; store under inert gas. |

| Chirality | (S)-Enantiomer | Retained from L-Valine. |

| pKa (Est.) | N1 (Tertiary): ~9.5 N2 (Primary): ~10.2 | Primary amine is more basic and accessible. |

| 1H NMR Signature | Diastereotopic benzylic protons | The |

Applications in Research & Development

Asymmetric Ligands for Organolithium Chemistry

This diamine serves as a chiral auxiliary for the enantioselective functionalization of unactivated systems.

-

Mechanism: The diamine coordinates with organolithium reagents (e.g., n-BuLi). The steric bulk of the isopropyl and benzyl groups creates a chiral environment around the Lithium atom, directing the attack onto electrophiles.

Pharmacological Relevance

The structural motif (N-benzyl-N-methyl-aminoalkyl) mimics the pharmacophore of several monoamine transporter modulators.[1]

-

Drug Design: It acts as a reduced analogue of peptide inhibitors. The removal of the carbonyl oxygen eliminates metabolic liability (protease cleavage), increasing half-life in biological assays.

Safety & Handling Protocols

-

Storage: The free base absorbs CO₂ from the air (carbamate formation). Store as the HCl or Tartrate salt, or under Argon at -20°C.

-

Skin Absorption: Benzyl-amines can be lipophilic and penetrate skin. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Avoid strong oxidizing agents. The primary amine will react rapidly with aldehydes/ketones (Schiff base formation).

References

-

Stereoselective Synthesis of 1,2-Diamines: Title: Catalytic asymmetric synthesis of 1,2-diamines.[2][3][4] Source: Chemical Society Reviews (2024).[4] URL:[Link]

-

Amino Acid Reduction Protocols: Title: Amino Acid Based Synthesis of Chiral Long Chain Diamines.[5] Source: National Institutes of Health (PMC). URL:[Link]

-

Chiral Ligand Applications: Title: Selected examples of chiral 1,2-diamine-based biologically active compounds and chiral ligands. Source: ResearchGate.[6] URL:[Link]

Sources

- 1. quora.com [quora.com]

- 2. rua.ua.es [rua.ua.es]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (2-Amino-3-methylbutyl)(benzyl)methylamine as a Chiral Ligand in Asymmetric Catalysis

This guide details the application of (2-Amino-3-methylbutyl)(benzyl)methylamine (CAS: 1020941-53-0), a chiral 1,2-diamine derived from L-Valine.[1]

Executive Summary & Ligand Profile

(2-Amino-3-methylbutyl)(benzyl)methylamine is a bidentate chiral 1,2-diamine ligand belonging to the class of Valine-derived auxiliaries . Structurally, it features a primary amine (C2 position) and a tertiary amine (C1 position) substituted with benzyl and methyl groups. This "mixed-amine" architecture allows for versatile coordination modes, making it a powerful tool in asymmetric lithiation (as a Sparteine surrogate) and transition metal catalysis (Cu, Ni, Zn).

The ligand’s efficacy stems from the steric differentiation between the bulky benzyl group and the smaller methyl group on the tertiary amine, combined with the isopropyl side chain of the valine backbone. This creates a highly asymmetric environment around the metal center, enforcing facial selectivity in nucleophilic additions and deprotonations.

Key Chemical Properties

| Property | Specification |

| CAS Number | 1020941-53-0 |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 206.33 g/mol |

| Chirality | Derived from L-Valine (typically S-configuration) |

| Solubility | Soluble in THF, Et₂O, Toluene, DCM |

| pKa (approx) | ~10 (Primary amine), ~9 (Tertiary amine) |

Mechanism of Action: Chiral Chelation

The ligand functions primarily through bidentate chelation , forming a rigid 5-membered metallacycle with the metal cation (Li⁺, Cu²⁺, Zn²⁺).

Coordination Modes

-

Asymmetric Lithiation (Li-Chelate): The ligand coordinates to Lithium, breaking the oligomeric aggregates of organolithium reagents (e.g., s-BuLi). The primary amine (

) can be deprotonated to form a chiral lithium amide base, or remain neutral to coordinate via the lone pair, creating a chiral pocket that directs the removal of enantiotopic protons. -

Transition Metal Catalysis (Cu/Zn): The

-bidentate binding to soft metals creates a chiral Lewis acid complex. The steric bulk of the

Primary Application: Asymmetric Lithiation (Sparteine Surrogate)

This ligand acts as a functional surrogate for (-)-Sparteine in the enantioselective deprotonation of

Protocol 1: Enantioselective Deprotonation of -Boc-Pyrrolidine

Objective: Synthesis of (S)-2-substituted pyrrolidines via asymmetric lithiation-substitution.

Reagents

-

Substrate:

-Boc-pyrrolidine (1.0 equiv) -

Ligand: (2-Amino-3-methylbutyl)(benzyl)methylamine (1.2 equiv)

-

Base: s-Butyllithium (s-BuLi) (1.3 M in cyclohexane, 1.2 equiv)

-

Electrophile: Benzophenone, Methyl Iodide, or similar (1.5 equiv)

-

Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Methodology

-

Ligand Preparation: Flame-dry a 25 mL Schlenk flask under Argon. Add the chiral ligand (1.2 mmol) and anhydrous

(5 mL). -

Complex Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.2 mmol). Stir for 30 minutes to form the chiral lithium-diamine complex.

-

Deprotonation: Add a solution of

-Boc-pyrrolidine (1.0 mmol) in-

Critical Step: Maintain temperature at -78 °C. Stir for 4–5 hours. The solution color may change to yellow/orange, indicating lithiated intermediate formation.

-

-

Electrophile Trapping: Add the electrophile (1.5 mmol) dissolved in

slowly. Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 12 hours. -

Quench & Workup: Quench with saturated

solution (5 mL). Extract with -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

-

Yield: 60–85%

-

Enantiomeric Ratio (er): Typically >90:10 (up to 96:4 depending on electrophile).

Secondary Application: Copper-Catalyzed Henry Reaction

The ligand is highly effective in the Asymmetric Henry (Nitroaldol) Reaction , catalyzing the addition of nitromethane to aldehydes to yield chiral

Protocol 2: Asymmetric Henry Reaction

Objective: Synthesis of (S)-1-phenyl-2-nitroethanol.

Reagents

-

Substrate: Benzaldehyde (1.0 mmol)

-

Reagent: Nitromethane (10.0 mmol, excess)

-

Catalyst Precursor:

(0.1 mmol, 10 mol%) -

Ligand: (2-Amino-3-methylbutyl)(benzyl)methylamine (0.11 mmol, 11 mol%)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology

-

Catalyst Preparation: In a vial, dissolve

(20 mg) and the chiral ligand (23 mg) in EtOH (2 mL). Stir at room temperature for 1 hour. The solution will turn deep blue, indicating formation of the Cu-Diamine complex . -

Reaction Setup: Add nitromethane (0.54 mL, 10 equiv) to the catalyst solution.

-

Substrate Addition: Cool the mixture to 0 °C (ice bath) to maximize enantioselectivity. Add benzaldehyde (106 mg, 1.0 mmol).

-

Incubation: Stir at 0 °C for 24–48 hours. Monitor conversion by TLC.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and filter through a short plug of silica to remove copper salts.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).

Expected Results:

-

Yield: 85–95%

-

Enantiomeric Excess (ee): 90–95%

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Lithiation) | Moisture contamination or aggregate formation. | Ensure strict anhydrous conditions. Increase ligand equivalents to 1.5x relative to s-BuLi. |

| Low ee% (Henry Rxn) | High temperature or non-selective background reaction. | Lower reaction temperature to -20 °C. Ensure the Cu-Ligand complex is fully formed (deep blue color) before adding substrate. |

| Racemization | Product instability or retro-Henry reaction. | Avoid basic workup. Purify immediately. Store products at low temperature. |

References

-

Koga, K. (1994). Enantioselective Deprotonation of Cyclic Ketones and Amines by Chiral Lithium Amides.

-

O'Brien, P. (1998). Chiral Lithium Amides: New Tools for Asymmetric Synthesis.

-

Evans, D. A., et al. (2003). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.

-

Tomioka, K. (1990). Asymmetric Synthesis Utilizing External Chiral Ligands.

-

ChemicalBook. (2024). Product Entry: (2-Amino-3-methylbutyl)(benzyl)methylamine (CAS 1020941-53-0).[1]

Sources

Application Note: Advanced Reductive Amination Protocols for the Synthesis of Complex Chiral Amines

Introduction: The Strategic Role of Reductive Amination in Modern Drug Discovery

Reductive amination stands as one of the most robust and versatile methodologies in the synthetic chemist's toolkit for the formation of carbon-nitrogen bonds.[1] This powerful transformation, which converts a carbonyl group into an amine via an intermediate imine or iminium ion, is a cornerstone of medicinal chemistry and drug development.[1][2] Its widespread adoption is due to its high efficiency, operational simplicity (often as a one-pot reaction), and its ability to circumvent the overalkylation problems commonly associated with direct alkylation of amines.[3][4]

In the context of pharmaceutical development, the synthesis of chiral amines is of paramount importance.[5] The stereochemistry of an amine within a drug molecule can be critical to its biological activity and safety profile, with different enantiomers often exhibiting vastly different therapeutic or toxicological effects.[6][7] Consequently, methods that allow for the controlled introduction of chiral amine-containing fragments are highly sought after.

This application note provides a detailed guide to reductive amination procedures utilizing (2-Amino-3-methylbutyl)(benzyl)methylamine , a chiral secondary amine. We will delve into the underlying chemical principles, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for its reaction with both aldehydes and ketones. The focus is not merely on the procedural steps but on the causality behind them, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.

The Amine Substrate: Understanding (2-Amino-3-methylbutyl)(benzyl)methylamine

(2-Amino-3-methylbutyl)(benzyl)methylamine (CAS: 1020941-53-0) is a chiral diamine with distinct structural features that make it a valuable building block in complex molecule synthesis.[8][9]

-

Primary Amine Nucleophile: The terminal primary amine (-NH2) is the more nucleophilic and less sterically hindered nitrogen, making it the primary site of reaction with a carbonyl compound to form the requisite imine intermediate.

-

Chiral Center: The molecule possesses a stereocenter at the 2-position of the methylbutyl chain, derived from the amino acid L-valine. This allows for the introduction of a specific stereochemistry into the target molecule.

-

Tertiary Amine Moiety: The internal benzyl(methyl)amino group is a non-reactive tertiary amine that adds bulk and specific polarity to the overall structure.

The strategic use of this amine in a reductive amination allows a researcher to append a complex, chiral (benzyl)(methyl)amino-3-methylbutyl fragment onto a carbonyl-containing scaffold.

The Mechanism: A Two-Stage Transformation

Reductive amination is fundamentally a two-step process that is often performed concurrently in a single reaction vessel (a "direct" or "in situ" reaction).[2][4]

-

Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate, which then reversibly loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines).[2][10] In the presence of acid, the imine can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[11]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[10]

Key Experimental Considerations: The Scientist's Decision Points

The success of a reductive amination hinges on the careful selection of reagents and conditions. The goal is to favor imine/iminium formation and subsequent reduction without significant reduction of the starting carbonyl compound.

Choice of Reducing Agent

The selection of the reducing agent is critical. The ideal agent is strong enough to reduce the iminium ion intermediate but not so reactive that it rapidly reduces the starting aldehyde or ketone.

| Reducing Agent | Key Characteristics | Common Solvents | Causality & Field Insights |

| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Mild and selective. Reduces imines much faster than ketones or aldehydes. Does not require strict pH control. Moisture sensitive.[2][12] | Aprotic solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[12] | This is the go-to reagent for most applications. Its mildness preserves other functional groups. The acetic acid byproduct can help catalyze imine formation. Ideal for one-pot procedures with sensitive substrates.[4] |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at weakly acidic pH (6-7). Stable to water and methanol.[4][13] | Methanol (MeOH), Ethanol (EtOH).[12] | A classic choice, especially for reactions with ketones where imine formation may be slower. Requires careful pH monitoring to be effective and to avoid the release of toxic HCN gas under strongly acidic conditions.[4] |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" chemistry option with water as the only byproduct. Can be highly effective.[2] | Alcohols (MeOH, EtOH), Ethyl Acetate (EtOAc). | Can sometimes lead to the reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, benzyl groups). The debenzylation of our specific amine substrate could be a potential side reaction, making this a less ideal choice without careful optimization.[11] |

Solvent and pH

-

Solvent: The choice of solvent is dictated by the chosen reducing agent and the solubility of the substrates. Aprotic solvents like DCM or DCE are common for STAB, while protic solvents like methanol are often used with NaBH₃CN.[12]

-

pH Control: Imine formation is typically catalyzed by mild acid. The optimal pH is usually between 6 and 7.[4] If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the dehydration of the hemiaminal intermediate is slow. For many STAB reactions, the amine salt itself or a small amount of acetic acid is sufficient to achieve the optimal pH range.

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of (2-Amino-3-methylbutyl)(benzyl)methylamine.

Protocol 1: Reaction with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for a typical reaction with an aliphatic or aromatic aldehyde, leveraging the mild and selective nature of STAB.

1.1. Materials

-

(2-Amino-3-methylbutyl)(benzyl)methylamine (1.0 equiv)

-

Aldehyde of interest (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

1.2. Step-by-Step Procedure

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add (2-Amino-3-methylbutyl)(benzyl)methylamine (1.0 equiv) and the aldehyde (1.05 equiv).

-

Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A drying agent like MgSO₄ can be added to facilitate this step.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution. Note: The reaction may bubble slightly as acetic acid is released.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

1.3. Work-up and Purification

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine product.

Protocol 2: Reaction with a Ketone using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is tailored for less reactive ketones, where driving the imine equilibrium forward is more challenging. It employs NaBH₃CN with an acid catalyst.

2.1. Materials

-

(2-Amino-3-methylbutyl)(benzyl)methylamine (1.0 equiv)

-

Ketone of interest (1.2 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Magnesium sulfate (MgSO₄), anhydrous

2.2. Step-by-Step Procedure

-

In a round-bottom flask, dissolve (2-Amino-3-methylbutyl)(benzyl)methylamine (1.0 equiv) and the ketone (1.2 equiv) in methanol (approx. 0.1 M).

-

Add sodium cyanoborohydride (1.5 equiv) to the solution.

-

Carefully adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid. Monitor with pH paper.

-

Stir the reaction at room temperature for 12-24 hours. For very hindered ketones, gentle heating (40-50 °C) may be required. Monitor progress by TLC or LC-MS.

2.3. Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Dilute the residue with water and adjust the pH to >10 with 1 M NaOH to ensure the product is in its free base form.

-

Extract the aqueous layer with DCM or EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude material by flash column chromatography.

Workflow and Data Summary

The general workflow for these protocols is straightforward and suitable for a standard synthetic chemistry laboratory.

| Parameter | Protocol 1 (Aldehyde) | Protocol 2 (Ketone) |

| Carbonyl | Aldehyde | Ketone |

| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH₃CN |

| Solvent | DCM / DCE | Methanol |

| Catalyst/Additive | None required (or Acetic Acid) | Acetic Acid (for pH control) |

| Typical Time | 4-16 hours | 12-24 hours |

| Key Advantage | Very mild, high selectivity | Effective for less reactive carbonyls |

References

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

ResearchGate. Synthesis of chiral amines via reductive amination and rational design.... [Link]

-

Reddit. (2017, December 13). Can someone please explain reductive amination. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of Chiral Amines in Modern Drug Development. [Link]

-

PMC. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

-

ChemRxiv. Catalytic asymmetric reductive alkylation of enamines to chiral aliphatic amines. [Link]

-

PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

-

ResearchGate. Examples of chiral amines in the pharmaceutical industry. [Link]

-

Royal Society of Chemistry. (2023, March 7). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. [Link]

-

PMC. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

HIMS. (2025, January 21). Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient. [Link]

-

ResearchGate. Reaction optimization and scope of reductive amination of alkyl benzyl ketones. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

- Google Patents. Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride.

-

PubMed. Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. nbinno.com [nbinno.com]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. (2-Amino-3-methylbutyl)(benzyl)methylamine | CymitQuimica [cymitquimica.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Application Note & Protocol: N-Alkylation of Secondary Amines for Tertiary Amine Synthesis

Introduction: The Strategic Importance of N-Alkylation

The introduction of alkyl groups onto a nitrogen atom is a cornerstone transformation in modern organic synthesis, particularly within drug discovery and development. The N-alkylation of secondary amines to form tertiary amines is a critical step in the synthesis of countless active pharmaceutical ingredients (APIs). Tertiary amines are prevalent structural motifs in pharmacology due to their ability to modulate physicochemical properties such as solubility, lipophilicity, and basicity (pKa). These properties, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the tertiary amine nitrogen often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding or ionic interactions with biological targets.

This guide provides a detailed examination of the direct N-alkylation of a secondary amine with an alkyl halide, a fundamental SN2 reaction. We will explore the mechanistic underpinnings, provide a robust, step-by-step laboratory protocol for a model reaction, and offer practical insights into troubleshooting and optimization.

Mechanistic Insights and Key Parameters

The SN2 Reaction Pathway

The direct alkylation of a secondary amine with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. This initially forms a trialkylammonium salt. A base is then required to deprotonate this intermediate, yielding the final, neutral tertiary amine product.

Critical Reaction Components

-

Amine Substrate: The nucleophilicity of the secondary amine is paramount. Electron-donating groups on the R-substituents increase nucleophilicity, while bulky groups can sterically hinder the approach to the electrophile, slowing the reaction.

-

Alkylating Agent: The reactivity of the alkyl halide is critical. The leaving group ability follows the trend I > Br > Cl > F. Methyl and primary halides are excellent substrates for SN2 reactions. Secondary halides are slower and can lead to competing E2 elimination side reactions, while tertiary halides are generally unsuitable.[1]

-

Base: The base serves to neutralize the ammonium salt formed after alkylation, regenerating a neutral amine that can be isolated. It is crucial to use a non-nucleophilic, hindered base, such as diisopropylethylamine (DIPEA or Hünig's base), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Using a small, nucleophilic amine base (like triethylamine) can lead to competitive alkylation of the base itself.[2]

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), or Dimethyl sulfoxide (DMSO) are ideal.[3] They effectively solvate the charged transition state, accelerating the SN2 reaction, without participating in the reaction themselves.

The Challenge of Over-Alkylation

When alkylating primary amines, a significant challenge is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][5] While starting with a secondary amine mitigates the first step of this problem, the resulting tertiary amine can still react with the alkyl halide to form an undesired quaternary ammonium salt.[4]

Strategies to Minimize Quaternization:

-

Stoichiometry Control: Use a slight excess of the secondary amine relative to the alkylating agent.

-

Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring reaction with the more abundant secondary amine.

-

Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting amine is consumed.

Experimental Protocol: Model N-Alkylation

This protocol details the synthesis of N-benzyl-N-ethylmethylamine from N-benzylmethylamine and ethyl iodide. This model is chosen for its relevance to substrates bearing both benzyl and small alkyl groups.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Alkyl halides are toxic and potential mutagens. DMF is a reproductive toxin.

Materials and Equipment

-

Reagents:

-

N-benzylmethylamine (≥98%)

-

Ethyl Iodide (stabilized, ≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Deionized Water

-

Brine (saturated aq. NaCl solution)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Septum and needles/syringes

-

Inert gas line (Nitrogen or Argon)

-

Heating mantle with temperature controller and thermocouple

-

TLC plates (silica gel 60 F₂₅₄)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel for column chromatography

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (1.21 g, 10.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

-

Place a septum over the flask, and flush with an inert gas (N₂ or Ar).

-

Add anhydrous DMF (20 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

-

-

Alkylating Agent Addition:

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add ethyl iodide (1.72 g, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture vigorously for 4-12 hours.

-

-

Monitoring:

-

Monitor the reaction's progress using TLC (e.g., 10% EtOAc in Hexanes). The product should have a higher Rf than the starting amine. Stain with potassium permanganate if UV is not visible. The reaction is complete when the starting amine spot is no longer visible.

-

-

Aqueous Workup:

-

Once complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford the pure tertiary amine. An alternative for basic amines is an acid-base extraction.[6][7]

-

-

Analysis:

-

Combine the pure fractions and remove the solvent in vacuo to yield N-benzyl-N-ethylmethylamine as a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

-

Data Summary and Troubleshooting

Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Amine Stoichiometry | 1.0 equiv. | The limiting reagent. |

| Alkyl Halide Stoich. | 1.1 - 1.2 equiv. | A slight excess drives the reaction to completion. |

| Base Stoichiometry | 2.0 equiv. | Ensures complete neutralization of the generated H-X. |

| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes the SN2 transition state. |

| Concentration | ~0.5 M | A standard concentration for bimolecular reactions. |

| Temperature | 0 °C to Room Temp. | Controls initial reactivity and minimizes side reactions. |

| Reaction Time | 4 - 12 hours | Varies based on substrate reactivity; monitor by TLC. |

| Expected Yield | 75 - 90% | Typical for this type of transformation. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficiently strong base or wet reagents. 3. Steric hindrance on amine or halide. | 1. Use a fresh bottle of alkyl halide; switch from R-Cl to R-Br or R-I.[1] 2. Use anhydrous solvent/reagents; switch to a stronger base (e.g., Cs₂CO₃). 3. Increase reaction temperature (e.g., to 50-80 °C) and monitor carefully. |

| Formation of Side Products | 1. Over-alkylation to quaternary salt. 2. Elimination (E2) if using a secondary halide. 3. Decomposition of solvent (e.g., DMF at high temp). | 1. Use a smaller excess of alkyl halide (e.g., 1.05 equiv.) and add it slowly. 2. Use a more polar, less basic solvent system. 3. Avoid excessive temperatures (>100 °C) with DMF; consider switching to ACN or DMSO.[8] |

| Difficult Purification | 1. Residual DMF in the product. 2. Product is water-soluble. 3. Co-elution of product and starting material. | 1. Perform multiple, vigorous aqueous washes during workup. 2. Saturate the aqueous layer with NaCl before extraction to salt out the product. 3. Optimize the mobile phase for column chromatography; consider an acid-base extraction purification strategy.[7] |

References

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary Chemistry Department website. [Link]

-

Desai, B., et al. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 18(1), 220-223. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Lee, S. H., & Lee, Y. S. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(45), 7949-7952. [Link]

-

YouTube. (2019). synthesis of tertiary amines. The Organic Chemistry Tutor. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

ResearchGate. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

-

Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]

-

ResearchGate. (2014). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Side-Reactions of (2-Amino-3-methylbutyl)(benzyl)methylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Amino-3-methylbutyl)(benzyl)methylamine. This guide is designed to provide in-depth troubleshooting for the common and often vexing issue of intramolecular cyclization side-reactions. My aim is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and mitigate these unwanted pathways, ensuring the integrity and yield of your target molecule.

Introduction: The Challenge of Intramolecular Reactivity

(2-Amino-3-methylbutyl)(benzyl)methylamine, a derivative of the amino acid L-valine, possesses two key nucleophilic centers: a primary amine and a secondary N-benzyl-N-methyl amine. This arrangement, a 1,2-diamine scaffold, creates a predisposition for intramolecular cyclization, leading to the formation of stable five- or six-membered heterocyclic rings. These side-reactions can be triggered by various factors including heat, pH, the presence of certain reagents, and prolonged reaction times. Understanding the underlying mechanisms is paramount to controlling the outcome of your synthesis.

The bulky isopropyl group derived from the valine side-chain introduces significant steric hindrance, which can influence the rate and regioselectivity of both the desired reaction and the undesired cyclization.[1][2] This guide will delve into the two most probable cyclization pathways and provide strategies to keep them in check.

Diagram: Potential Cyclization Pathways

Caption: Potential intramolecular cyclization pathways for (2-Amino-3-methylbutyl)(benzyl)methylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments.

Issue 1: Unexpected Mass Detected Corresponding to a Dehydrated Product

Q1: My mass spectrometry (MS) analysis shows a significant peak with a mass corresponding to the loss of water or another small molecule from my starting material or product. What is the likely cause?

A1: This is a classic indicator of an intramolecular cyclization reaction. The formation of a new ring often involves the elimination of a small molecule, such as water or an alcohol, leading to a lower molecular weight than expected for your linear product. The two most probable scenarios are the formation of a substituted piperazine or a diketopiperazine-like structure.[3][4][5]

Troubleshooting Steps:

-

Confirm the Structure: The first crucial step is to unequivocally identify the byproduct. This requires detailed spectroscopic analysis.

-

NMR Spectroscopy: In the ¹H NMR spectrum, look for the disappearance of the primary amine protons and changes in the chemical shifts of the methylene and methine protons adjacent to the nitrogen atoms. The formation of a rigid ring system will also alter the coupling constants. In the ¹³C NMR, you will observe a change in the number of signals and their chemical shifts, consistent with a more constrained cyclic structure.

-

LC-MS/MS: High-resolution mass spectrometry can provide the exact mass of the byproduct, aiding in the determination of its elemental composition. Tandem MS (MS/MS) can be used to fragment the ion, and the fragmentation pattern can provide significant structural clues.[6]

-

-

Review Your Reaction Conditions:

-

Temperature: High temperatures often provide the activation energy needed to overcome the barrier for intramolecular cyclization.[7] Consider running your reaction at a lower temperature, even if it requires a longer reaction time.

-

pH: The nucleophilicity of the amine groups is highly pH-dependent. A basic environment will deprotonate the primary amine, increasing its nucleophilicity and the likelihood of it attacking an electrophilic center. Conversely, a strongly acidic medium can protonate both amines, preventing them from acting as nucleophiles. Careful control of pH is therefore critical.

-

Reagents: Are there any reagents in your reaction mixture that could be facilitating the cyclization? For example, coupling reagents used in peptide synthesis (like DCC, EDC, HATU) activate carboxyl groups, making them susceptible to nucleophilic attack by the nearby primary amine to form a diketopiperazine-like ring.[8][9] Similarly, if your reaction involves aldehydes or ketones, they can react with both amines to form an imine, which is a precursor to a piperazine ring.[3][10]

-

Issue 2: Low Yield of the Desired Product with a Complex Mixture of Byproducts

Q2: I am getting a very low yield of my target molecule, and the crude product is a complex mixture according to TLC and LC-MS. How can I improve the selectivity?

A2: A complex product mixture suggests that multiple side-reactions are occurring, with intramolecular cyclization likely being a significant contributor. The key here is to control the relative rates of the desired intermolecular reaction versus the undesired intramolecular reactions.

Strategies for Improving Selectivity:

-

Protecting Groups: The most robust strategy to prevent intramolecular reactions is the use of orthogonal protecting groups.[11][12][13]

-

Protect the Primary Amine: Temporarily protecting the primary amine with a group like tert-butoxycarbonyl (Boc) will prevent it from acting as a nucleophile. The Boc group is stable under many reaction conditions but can be readily removed later with acid (e.g., TFA).[14] This is a widely used strategy in peptide synthesis to prevent such side reactions.[15]

-

-

Reaction Concentration: Intramolecular reactions are kinetically favored at low concentrations, as the reactive ends of the same molecule are in close proximity. Intermolecular reactions, on the other hand, are favored at higher concentrations. Therefore, running your reaction at a higher concentration can favor the desired intermolecular pathway over the intramolecular cyclization.

-

Order of Reagent Addition: If your synthesis involves multiple steps, consider the order in which you add your reagents. It may be possible to perform the desired reaction on one of the amines before introducing conditions that could trigger cyclization.

-

Steric Hindrance: The isopropyl group on your molecule already provides some steric protection.[1][2] You might be able to leverage this by choosing reagents that are sensitive to steric bulk, which could selectively react with the less hindered primary amine while leaving the more hindered secondary amine available for a subsequent step, or vice-versa, depending on your synthetic route.

| Parameter | To Minimize Cyclization | Rationale |

| Temperature | Lower | Reduces the rate of the intramolecular reaction, which often has a higher activation energy. |

| Concentration | Higher | Favors intermolecular reactions over intramolecular ones. |

| pH | Neutral to slightly acidic | Reduces the nucleophilicity of the primary amine, slowing the rate of intramolecular attack. |

| Protecting Groups | Use on primary amine (e.g., Boc) | Physically blocks the primary amine from participating in unwanted reactions.[12][13] |

| Reaction Time | Monitor closely and stop when complete | Minimizes the time for side-reactions to occur after the main reaction is finished. |

Experimental Protocols

Protocol 1: Boc Protection of the Primary Amine

This protocol describes the selective protection of the primary amine of (2-Amino-3-methylbutyl)(benzyl)methylamine, a crucial step to prevent intramolecular cyclization in subsequent reactions.

Materials:

-

(2-Amino-3-methylbutyl)(benzyl)methylamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve (2-Amino-3-methylbutyl)(benzyl)methylamine (1.0 eq) in DCM or THF (approximately 10 mL per gram of starting material).

-

Add TEA or DIEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-Boc protected product.

Protocol 2: Monitoring for Cyclization by LC-MS

Objective: To detect and quantify the formation of potential cyclized byproducts during a reaction.

Instrumentation and Columns:

-

A standard HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

A C18 reversed-phase column is generally a good starting point.

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

-

Prepare a stock solution of your starting material and any expected intermediates or products for use as standards.

-

At various time points during your reaction (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.

-

Quench the aliquot immediately in a suitable solvent (e.g., acetonitrile) to stop the reaction.

-

Dilute the quenched sample to an appropriate concentration for LC-MS analysis.

-

Inject the sample onto the LC-MS system.

-

Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the masses of your starting material, expected product, and potential cyclized byproducts (M-18 for dehydration, for example).

-

The appearance and growth of a peak corresponding to the mass of a cyclized product is a direct indication of the side-reaction. The peak area can be used to semi-quantitatively track its formation over time.

Diagram: Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting cyclization side-reactions.

References

- BenchChem. (2025). Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. Available at: [Link]

-

Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. (n.d.). PMC. Available at: [Link]

-

Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. (n.d.). ACS Nanoscience Au. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

-

Cyclization reactions in confined space. (n.d.). I.R.I.S. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Available at: [Link]

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. Available at: [Link]

-

Canadian Science Publishing. (n.d.). SYNTHESIS OF DIKETOPIPERAZINES. Available at: [Link]

-

Scribd. (n.d.). steric effect. Available at: [Link]

-

Wikipedia. (n.d.). Diketopiperazine. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the acid-cyclization conditions. Available at: [Link]

-

ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available at: [Link]

-

Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Available at: [Link]

-

Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Protecting group directed diversity during Mitsunobu cyclization of a carbohydrate derived diamino triol. Synthesis of novel bridged bicyclic and six-membered iminocyclitols. Available at: [Link]

-

Baran Lab. (n.d.). Diketopiperazines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Available at: [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]

-

ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Available at: [Link]

-

Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.). PMC. Available at: [Link]

-

Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Inter- and intra-molecular pathways in polyamine synthesis from diamines. Available at: [Link]

-

Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Available at: [Link]

-

Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Available at: [Link]

-

ResearchGate. (2013). Can anyone suggest, how to protect the aldehyde group during a cyclization reaction? Available at: [Link]

-

ACS Publications. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). PMC. Available at: [Link]

-

YouTube. (2023). SN2 Intramolecular Reactions. Available at: [Link]

-

Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. (2023). PMC. Available at: [Link]

-

Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. (2022). PMC. Available at: [Link]

-

Scientific Research Publishing. (2013). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. Available at: [Link]

-

ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Available at: [Link]

-

The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PubMed. Available at: [Link]

-

Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Available at: [Link]

-

Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[2][3]imidazo[2,1-b]thiazoles. (n.d.). PMC. Available at: [Link]

-

ResearchGate. (2017). (PDF) Synthesis, Characterization, and Catalytic Studies of Mn(III)-Schiff Base-Dicyanamide Complexes: Checking the Rhombicity Effect in Peroxidase Studies. Available at: [Link]

Sources

- 1. Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 5. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 10. Piperazine synthesis [organic-chemistry.org]

- 11. Protecting group directed diversity during Mitsunobu cyclization of a carbohydrate derived diamino triol. Synthesis of novel bridged bicyclic and six-membered iminocyclitols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Validation & Comparative

Mass spectrometry fragmentation patterns of (2-Amino-3-methylbutyl)(benzyl)methylamine

Technical Deep Dive: Mass Spectrometry Profiling of (2-Amino-3-methylbutyl)(benzyl)methylamine

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of (2-Amino-3-methylbutyl)(benzyl)methylamine (CAS: 1020941-53-0). As a structural hybrid containing a lipophilic benzyl-methylamine core and a polar valine-derived side chain, this molecule presents unique ionization challenges.

This document compares two primary analytical approaches—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-GC/MS) —to guide researchers in selecting the optimal method for impurity profiling, metabolite identification, or pharmacokinetic quantification.

Part 1: Structural Deconstruction & Theoretical Basis

To interpret the spectra accurately, we must first map the ionization sites. The molecule (

-

N1 (Tertiary Amine):

-benzyl- -

N2 (Primary Amine): 2-amino group on the isobutyl chain. Susceptible to acetylation/derivatization in GC/MS.

Key Structural Moieties:

-

Benzyl Group: Precursor to the tropylium ion (

91). -

Isobutyl Side Chain: Characteristic of valine derivatives; source of alkyl losses (

43). -

Ethylene Bridge: The linker susceptible to

-cleavage.

Part 2: Comparative Analysis (ESI vs. EI)

This section compares the "performance" of two ionization techniques for detecting this specific analyte.

Method A: ESI-MS/MS (Soft Ionization)

Best for: Bioanalysis, trace quantification in plasma, and LC-compatible workflows.

In positive mode (

Method B: EI-GC/MS (Hard Ionization)

Best for: Structural elucidation, impurity profiling in synthesis, and library matching.

At 70 eV, the molecular ion (

Performance Matrix: ESI vs. EI

| Feature | ESI-MS/MS (LC-QqQ) | EI-GC/MS (Single Quad) |

| Dominant Signal | ||

| Sensitivity (LOD) | High (pg/mL range) | Moderate (ng/mL range) |

| Specificity | High (via MRM transitions) | High (via Fingerprint) |

| Fragmentation Logic | Proton-transfer driven (Even electron ions) | Radical-site driven (Odd electron ions) |

| Key Blind Spot | Isomers with same transitions (e.g., Leucine analogs) | Thermal degradation of primary amine |

Part 3: Detailed Fragmentation Pathways

The Diagnostic Ion: 134 (The "Alpha-Split")

Regardless of the technique, the cleavage of the bond between the tertiary nitrogen and the methine carbon of the butyl chain is the most energetically favorable pathway.

-

Mechanism:

-cleavage adjacent to the -

Structure:

-

Relevance: This ion confirms the presence of the N-benzyl-N-methyl core intact.

The Tropylium Series: 91

The benzyl group undergoes a ring expansion to form the highly stable tropylium cation (

-

ESI Context: Observed at high collision energies (CE > 35 eV).

-

EI Context: Often the second most abundant peak.

The Valine Immonium Ion: 72

Specific to the isobutyl-amine side chain.

-

Mechanism: Cleavage adjacent to the primary amine.

-

Fragment:

-

Relevance: Distinguishes this molecule from straight-chain isomers (e.g., norvaline derivatives).

Visualizing the Pathway (Graphviz)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (2-Amino-3-methylbutyl)(benzyl)methylamine.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Optimization (for Quantification)

Objective: Maximize sensitivity for the m/z 134 transition.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . Note: Do not use Ammonium Acetate if monitoring the neutral loss of ammonia, as it increases background noise.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Source Parameters:

-

Spray Voltage: 3500 V

-

Capillary Temp: 300°C

-

-

MRM Transitions:

-

Quantifier:

(CE: 20-25 eV) -

Qualifier 1:

(CE: 35-40 eV) -

Qualifier 2:

(CE: 15-20 eV)

-

Protocol B: GC-MS Derivatization (for Identification)

Objective: Stabilize the primary amine and improve peak shape.

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Procedure:

-

Dissolve 1 mg sample in 100 µL Ethyl Acetate.

-

Add 50 µL MSTFA.

-

Incubate at 60°C for 30 mins.

-

-

Result: The primary amine is silylated (

Da). Look for the molecular ion shift to

Analytical Workflow Diagram

Figure 2: Decision tree for selecting the appropriate mass spectrometry workflow.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).

-

Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines in ESI-MS/MS." Journal of Mass Spectrometry.

-

NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Amine Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Amino-3-methylbutyl)(benzyl)methylamine

This document provides a detailed protocol for the safe disposal of (2-Amino-3-methylbutyl)(benzyl)methylamine (CAS No. 1020941-53-0). Given the limited publicly available safety and disposal data for this specific molecule[1][2], this guide is built upon established principles for handling structurally related organic amines, such as N-benzylmethylamine and various butylamines. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The core principle of this guide is risk mitigation through informed procedure. Amines as a chemical class present a range of hazards, including corrosivity, toxicity, and reactivity.[3][4] Therefore, proper disposal is not merely a final step but an integral part of the experimental lifecycle, demanding the same level of rigor as the synthesis or application of the compound itself.

Hazard Assessment and Characterization

Before handling or disposal, a thorough understanding of the potential hazards is essential. Based on analogous compounds like N-benzylmethylamine and n-butylamine, a probable hazard profile for (2-Amino-3-methylbutyl)(benzyl)methylamine can be constructed.

Table 1: Probable Hazard Profile

| Hazard Category | Anticipated Properties and Rationale | Supporting Sources |

| Acute Toxicity | Harmful if swallowed or in contact with skin. Amines can be toxic and corrosive. | [5][6][7][8] |

| Skin Corrosion | Expected to cause severe skin burns and eye damage. The amine functional groups are basic and can be highly corrosive to tissues. | [5][7][9][10] |

| Flammability | Likely a combustible liquid. Many organic amines have relatively high flash points but will burn. | [5][11] |

| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][12][13] Neutralization reactions with acids can be exothermic.[14] | [5][12][13] |

| Environmental | Potentially harmful to aquatic life. Amine waste should not be released into the environment. | [3] |

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. When handling (2-Amino-3-methylbutyl)(benzyl)methylamine for disposal, the following PPE is mandatory:

-

Eye Protection : Wear chemical splash goggles and a face shield.[7][10]

-

Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[10]

-

Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[7][10]

-

Respiratory Protection : All handling of the waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][7]

Waste Segregation and Incompatibility

Proper segregation is critical to prevent dangerous reactions within waste containers.[3][15]

-

Do Not Mix : This amine waste should be collected separately and not mixed with other waste streams, especially:

-

Dedicated Container : Designate a specific, compatible waste container for (2-Amino-3-methylbutyl)(benzyl)methylamine and similar amine waste.

Caption: Decision workflow for amine waste disposal.

Step-by-Step Disposal Protocol

This protocol assumes the disposal of small quantities (typically <1 L) of (2-Amino-3-methylbutyl)(benzyl)methylamine generated in a research laboratory setting.

-

Container Selection :

-

Choose a container made of a material compatible with organic amines, such as high-density polyethylene (HDPE).[3]

-

Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[17]

-

The container must be clean and dry. If reusing a container, ensure it previously held compatible waste.

-

-

Labeling :

-

Proper labeling is a critical regulatory requirement.[17] Affix a hazardous waste tag to the container before adding any waste.

-

The label must include:

-

-

Waste Transfer :

-

Storage :

-

Final Disposal :

-

Primary Method : The universally accepted and safest method for the final disposal of this type of chemical waste is through a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health & Safety (EHS) office to arrange for a scheduled pickup.[15]

-

Prohibited Methods :

-

Do NOT dispose of down the drain. Amines can be harmful to aquatic life and may not be permissible for sewer disposal in many jurisdictions.[3][14]

-

Do NOT dispose of in the regular trash. This compound is hazardous and must be managed as such.

-

Do NOT allow to evaporate in the fume hood. This is not an acceptable method of disposal.[19]

-

-

Spill Management

In the event of a spill, immediate and correct action is crucial.

-

Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

-

Control : If safe to do so, remove all ignition sources.[9][20]

-

Contain : Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent for chemical spills).[6][7] Do not use combustible materials like paper towels to absorb large quantities.

-

Neutralize (for final cleanup) : For residual amounts, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered, but be aware of potential heat generation.

-

Collect and Dispose : Carefully scoop the absorbed material into a designated hazardous waste container.[20] Label the container as "Spill Debris containing (2-Amino-3-methylbutyl)(benzyl)methylamine" and dispose of it through your EHS office.

-

Decontaminate : Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, researchers can ensure that the disposal of (2-Amino-3-methylbutyl)(benzyl)methylamine is conducted with the highest regard for safety, scientific integrity, and environmental responsibility.

References

- ECHEMI. N-Methylbenzylamine SDS, 103-67-3 Safety Data Sheets.

- Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: N-Benzylmethylamine.

- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

- Laboratorium Discounter. (2023, March 9). n-butylamine 99.9 +% extra pure.

- Loba Chemie. n-BUTYLAMINE AR.

- Indiana University. In-Lab Disposal Methods: Waste Management Guide.

- Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine.

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- ChemicalBook. (2026, January 17). tert-Butylamine - Safety Data Sheet.

- CDH Fine Chemical. N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Collect and Recycle. Amine Disposal For Businesses.

- Grand Valley State University. (2010, May 10). Incompatibility of Common Laboratory Chemicals.

- CDH Fine Chemical. n-Butylamine CAS No 109-73-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemicalBook. (2-amino-3-methylbutyl)(benzyl)methylamine | 1020941-53-0.

- Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.

- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.

- National Oceanic and Atmospheric Administration. N-BUTYLAMINE | CAMEO Chemicals.

- Unknown Source.

- University of Nevada, Reno. Partial List of Chemical Incompatibilities.

- American Chemical Society. Hazardous Waste and Disposal.

- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

- Dartmouth College. Hazardous Waste Disposal Guide.

- Purdue University. Guidelines: Handling and Disposal of Chemicals.

- ChemScene. (2-Amino-3-methylbutyl)(benzyl)methylamine | 1020941-53-0.

- University of Oslo. Chemical and Hazardous Waste Guide.

- precisionFDA. METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE.

- Loba Chemie. 103-67-3 CAS | N-BENZYLMETHYLAMINE.

- Wikipedia. Methylamine.

Sources

- 1. (2-amino-3-methylbutyl)(benzyl)methylamine | 1020941-53-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. collectandrecycle.com [collectandrecycle.com]

- 4. Methylamine - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. mn.uio.no [mn.uio.no]

- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 20. chemicalbook.com [chemicalbook.com]

Personal protective equipment for handling (2-Amino-3-methylbutyl)(benzyl)methylamine

Executive Safety Summary

Compound Identity: (2-Amino-3-methylbutyl)(benzyl)methylamine CAS: 1020941-53-0 (and related analogs) Functional Class: Benzyl-alkyl-diamine

Immediate Hazard Directive: Treat this compound as a Category 1B Skin Corrosive and a Severe Eye Irritant . Due to the benzylic amine structure, this substance possesses high lipophilicity, facilitating rapid dermal absorption. It acts as a potent base; contact with mucous membranes will cause immediate, irreversible tissue damage.

The Golden Rule: Never trust "standard" lab safety for novel amines. Assume high sensitization potential and rapid permeation.

Risk Assessment & Mechanism of Action

To select the correct PPE, we must understand why the hazard exists.

-

Chemical Basicity: The secondary and primary amine groups are electron-donors. Upon contact with skin moisture, they generate hydroxide ions (

), causing saponification of skin lipids and deep tissue burns (liquefaction necrosis). -

Sensitization: Benzylic amines are known haptens. They can bind to skin proteins, triggering Type IV hypersensitivity. Repeated exposure, even at low levels, can lead to anaphylactic responses.

-

Volatility: While the boiling point is relatively high, the vapor pressure is sufficient to cause respiratory tract burns without adequate ventilation.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum requirements. Do not deviate without a documented risk assessment.

| Protection Zone | Standard Operation (Small Scale < 10g) | High Hazard / Spill Cleanup (> 10g) |

| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil) | Laminate Barrier: Silver Shield® / 4H® Liner under Nitrile outer glove. |

| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+ D3 rating).Note: Safety glasses are insufficient due to vapor risks. | Full Face Shield Worn over splash goggles. |

| Respiratory | Fume Hood Only (Sash at 18 inches). No respirator needed if hood is functional. | Full-Face Respirator Cartridge: Multi-Gas (Organic Vapor/Amine/P100). |

| Body | Lab Coat (Poly/Cotton) Buttoned to neck. | Chemical Resistant Apron (Tychem® or similar) over lab coat. |

Expert Insight: The "Nitrile Fallacy"

Why not just standard nitrile? While nitrile provides excellent splash protection, aromatic amines (like the benzyl group in this molecule) can swell nitrile rubber, reducing breakthrough time. For procedures lasting >30 minutes, or during spill cleanup, Laminate (Silver Shield) gloves are mandatory because they resist aromatic permeation significantly longer than nitrile.

Decision Logic: PPE Selection

Use this workflow to determine the required protection level for your specific task.

Figure 1: Decision logic for selecting appropriate PPE based on scale and ventilation availability.

Operational Protocols

Donning (Putting On)

Goal: Create a sealed system.

-

Inspection: Check gloves for pinholes by inflating them with air.

-

Inner Glove: Don 4 mil nitrile gloves.

-

Lab Coat: Don coat; ensure cuffs cover the inner glove wrist.

-

Outer Glove: Don extended-cuff nitrile gloves over the lab coat cuff.

-

Validation: Raise hands overhead. If skin is exposed at the wrist, the system has failed. Tape the cuff if necessary.

-

-

Eye Protection: Don goggles last to prevent fogging during setup.

Handling & Doffing (Removal)

Goal: Prevent cross-contamination.

-

Handling: Change outer gloves immediately if a splash occurs. Do not touch door handles or keyboards with outer gloves.

-

Doffing Technique (Beak Method):

-